N-[2-(6-bromo-1H-indol-1-yl)ethyl]-4-chloro-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a combination of indole, benzamide, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactionsThe tetrazole ring is then introduced through a cyclization reaction, and finally, the benzamide moiety is attached via an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while substitution of the bromine atom can yield various substituted indole derivatives .
Scientific Research Applications
N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The tetrazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and binding properties. The combination of indole, benzamide, and tetrazole moieties also provides a versatile scaffold for further functionalization and optimization .
Properties
Molecular Formula |
C18H14BrClN6O |
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Molecular Weight |
445.7 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-4-chloro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H14BrClN6O/c19-13-2-1-12-5-7-25(16(12)9-13)8-6-21-18(27)15-4-3-14(20)10-17(15)26-11-22-23-24-26/h1-5,7,9-11H,6,8H2,(H,21,27) |
InChI Key |
YGSLFJJGOQNMIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4)Br |
Origin of Product |
United States |
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